3-Methoxyphenyl 2-(4-piperidinyl)ethyl ether hydrochloride
Overview
Description
3-Methoxyphenyl 2-(4-piperidinyl)ethyl ether hydrochloride is a chemical compound with the molecular formula C14H21NO2 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 3-Methoxyphenyl 2-(4-piperidinyl)ethyl ether hydrochloride consists of a methoxyphenyl group (a phenyl ring with a methoxy group attached) and a piperidinyl group (a six-membered ring containing five carbon atoms and one nitrogen atom), connected by an ethyl ether linkage .Physical And Chemical Properties Analysis
The molecular weight of 3-Methoxyphenyl 2-(4-piperidinyl)ethyl ether hydrochloride is 235.32 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability under various conditions are not specified in the sources I found.Scientific Research Applications
Thermal Degradation Studies
The study of thermal degradation of ferulic acid in the presence of alcohols, which produces ether-linked phenolic products like 1-(4-hydroxy-3-methoxyphenyl)ethyl benzyl ether, provides insights into the incorporation of phenolic moieties into food macromolecules during cooking (Rizzi & Boekley, 1992).
Chemical Synthesis and Reactions
The synthesis and pharmacological activity of compounds including 1-(4-substituted phenyl)-1-alkyl(aryl)-3-piperidinopropanol hydrochlorides, which involve aminomethylation of substituted acetophenones, highlight the chemical versatility of related compounds (Gasparyan et al., 2009). Another study on the reactions of beta-substituted amines, including 3-chloro-1-ethylpiperidine, demonstrates the formation of various ethers consistent with proposed reaction mechanisms (Hammer, Ali & Weber, 1973).
Metabolic Studies
Research on vanillic acid excretion during stress, which examines the metabolic conversion of the 3 : 4-dihydroxyphenyl into the 4-hydroxy-3-methoxyphenyl grouping, provides insights into human metabolism under stress conditions (Smith & Bennett, 1958).
Material Science and Pharmacology
The discovery and synthesis of novel, potent selective estrogen receptor modulators, such as the hydrochloride form of 6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]benzo[b]thiophene, demonstrate applications in pharmaceutical research (Palkowitz et al., 1997). Additionally, the preparation and optoelectronic behaviors of electrochromic devices based on triphenylamine-containing ambipolar materials with ether linkages illustrate applications in material science (Huang et al., 2017).
properties
IUPAC Name |
4-[2-(3-methoxyphenoxy)ethyl]piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-16-13-3-2-4-14(11-13)17-10-7-12-5-8-15-9-6-12;/h2-4,11-12,15H,5-10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJZGMXMRCQIMDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxyphenyl 2-(4-piperidinyl)ethyl ether hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.